

Application Notes and Protocols: Preparation of PKR-IN-C16 Stock Solution

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR, also known as EIF2AK2).[1][2][3][4] PKR is a crucial mediator of the cellular stress response, playing significant roles in apoptosis, inflammation, and the regulation of translation.[5][6] By binding to the ATP-binding site of PKR, **PKR-IN-C16** effectively blocks its autophosphorylation and subsequent activation, with an IC50 value reported between 186-210 nM.[2] Due to its ability to modulate PKR-mediated signaling, this compound has demonstrated therapeutic potential in various research models, including neuroinflammation, sepsis-induced acute kidney injury, and certain cancers.[1][5][7]

This document provides a detailed protocol for the preparation of a **PKR-IN-C16** stock solution for use in in vitro and in vivo research applications.

Physicochemical and Handling Properties

Proper handling and storage of **PKR-IN-C16** are critical for maintaining its stability and activity. The following table summarizes its key quantitative properties.



Property	Data
Molecular Weight	268.29 g/mol [1][2][4]
Molecular Formula	C ₁₃ H ₈ N ₄ OS[1][2][4][8]
CAS Number	608512-97-6[1][2][3][8]
Appearance	Light yellow to yellow crystalline solid[3][8]
Purity	Typically ≥98% by HPLC[9]
Solubility	DMSO: ~13-15 mg/mL (~48-58 mM); sonication is recommended.[1][2][4] Water: Insoluble[1] Ethanol: Insoluble[1]
Storage (Powder)	Store at -20°C for up to 3 years.[1][2][4]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1-6 months. Avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PKR-IN-C16** in dimethyl sulfoxide (DMSO).

3.1. Materials

- **PKR-IN-C16** powder (CAS: 608512-97-6)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- · Microcentrifuge tubes or amber glass vials
- · Pipettes and sterile, filtered pipette tips



- Vortex mixer
- Sonicator (optional, but recommended)[2]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
- 3.2. Safety Precautions
- Handle PKR-IN-C16 powder in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE to avoid inhalation, skin, or eye contact.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
- 3.3. Step-by-Step Procedure
- Equilibration: Allow the vial of **PKR-IN-C16** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Calculation of Required Mass and Volume:
 - The molecular weight (MW) of PKR-IN-C16 is 268.29 g/mol.
 - To prepare a 10 mM stock solution, the calculation is as follows:
 - Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW (g/mol) / 1000
 - Example for 1 mL of 10 mM stock solution:
 - Mass (mg) = 1 mL x 10 mM x 268.29 / 1000 = 2.68 mg
- Weighing: Carefully weigh out the calculated amount (e.g., 2.68 mg) of PKR-IN-C16 powder and place it into a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder. Moisture-absorbing DMSO can reduce solubility.[1]
- Dissolution:

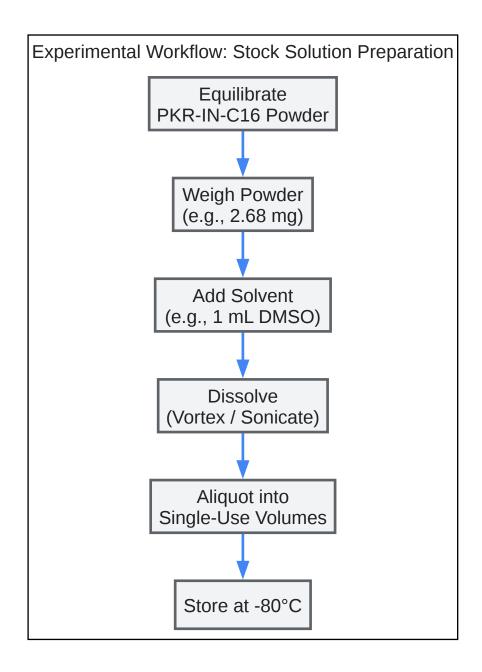


- Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
 Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.
 [1][2]
 - Label the aliquots clearly with the compound name, concentration, date, and solvent.
 - Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway inhibited by **PKR-IN-C16**.

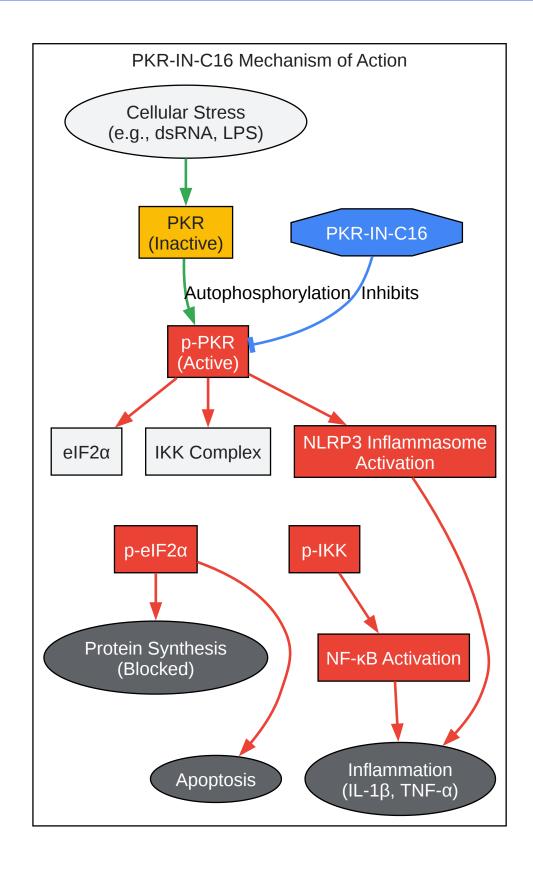




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Caption: Workflow for preparing **PKR-IN-C16** stock solution.





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Caption: PKR signaling pathway and the inhibitory action of PKR-IN-C16.



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